
3-(Fluoromethoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethoxy)piperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atomFluorinated piperidines are known for their enhanced metabolic stability and unique electronic properties, which can improve the pharmacokinetic and physicochemical characteristics of drug candidates .
Preparation Methods
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . Another approach involves the use of fluorinated building blocks in the construction of the piperidine ring through cyclization reactions .
Industrial production methods for 3-(Fluoromethoxy)piperidine may involve continuous flow processes to ensure high efficiency and scalability. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield .
Chemical Reactions Analysis
3-(Fluoromethoxy)piperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted piperidine derivatives .
Scientific Research Applications
3-(Fluoromethoxy)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Fluoromethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the fluorine atom. The fluorine atom can influence the electronic environment of the molecule, enhancing its binding affinity and selectivity for certain targets . Additionally, the compound’s metabolic stability can prolong its activity in biological systems, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3-(Fluoromethoxy)piperidine can be compared with other fluorinated piperidine derivatives, such as 3-fluoropiperidine and 4-fluoropiperidine. These compounds share similar structural features but differ in the position of the fluorine atom, which can influence their chemical reactivity and biological activity . The unique properties of this compound, such as its specific electronic effects and metabolic stability, distinguish it from other similar compounds and make it a valuable compound in various research applications .
Similar Compounds
- 3-Fluoropiperidine
- 4-Fluoropiperidine
- 2-Fluoropiperidine
- 3-(Trifluoromethyl)piperidine
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
3-(fluoromethoxy)piperidine |
InChI |
InChI=1S/C6H12FNO/c7-5-9-6-2-1-3-8-4-6/h6,8H,1-5H2 |
InChI Key |
SAWICDQXEBSENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




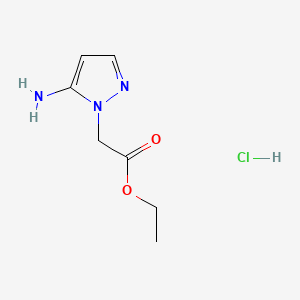
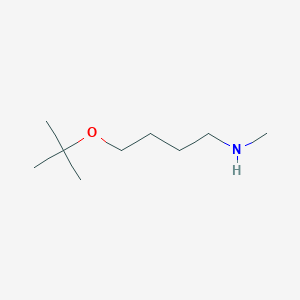
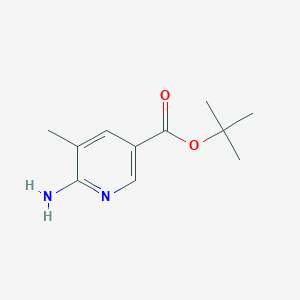
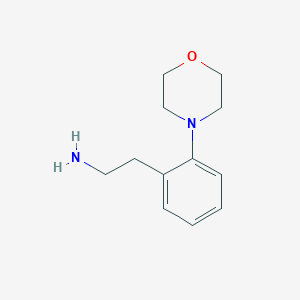

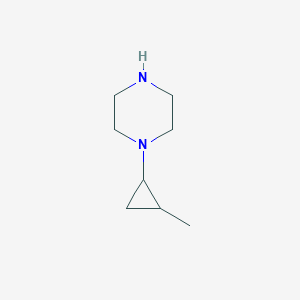
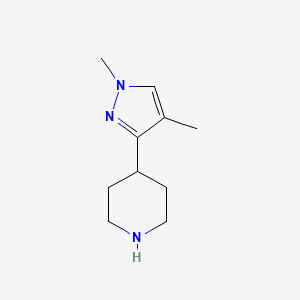
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)


![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)

